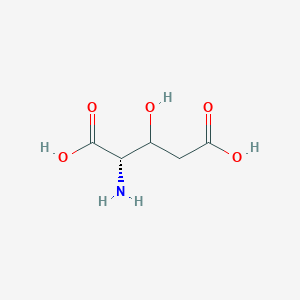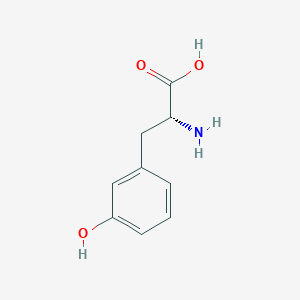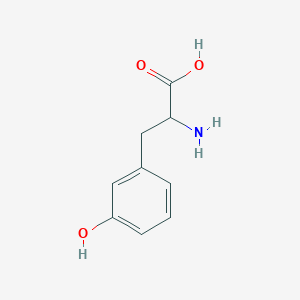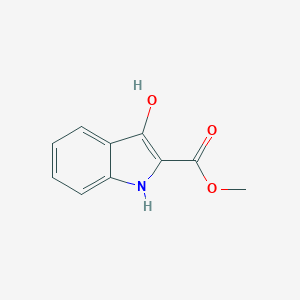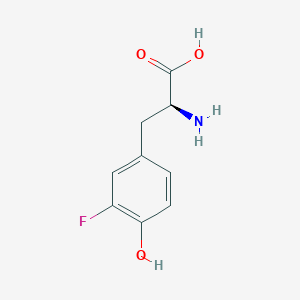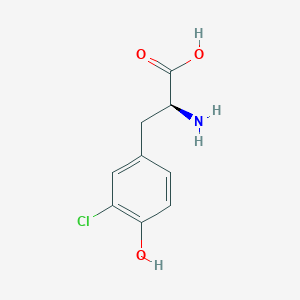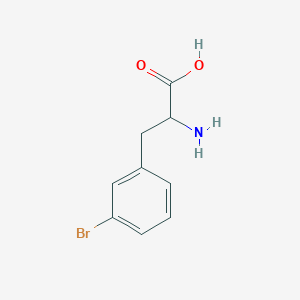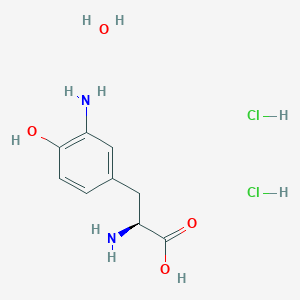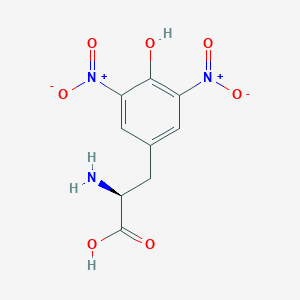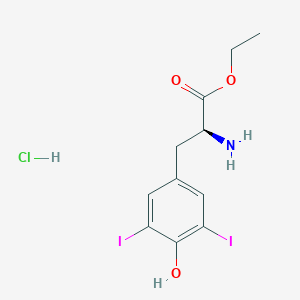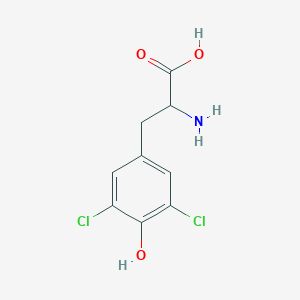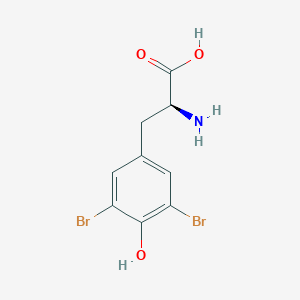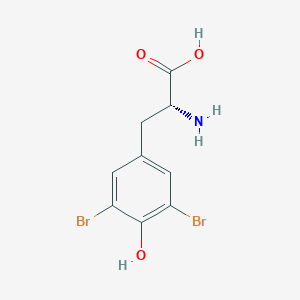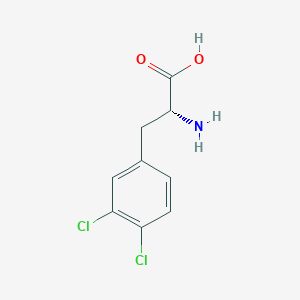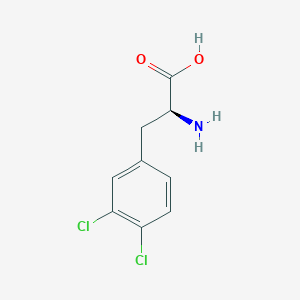
3,4-Dichloro-L-phenylalanine
Übersicht
Beschreibung
3,4-Dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is often protected with N-FMOC and has a molecular weight of 456.321.
Synthesis Analysis
The synthesis of phenylalanine derivatives has been studied extensively. For instance, amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent2. Another study reported the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors3.
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-L-phenylalanine is characterized by a molecular weight of 456.321. More detailed structural analysis can be found in various databases45.
Chemical Reactions Analysis
The chemical reactions involving 3,4-Dichloro-L-phenylalanine are not well-documented. However, phenylalanine derivatives have been studied for their reactivity. For example, amide derivatives of 4-nitro-L-phenylalanine were synthesized using propylphosphonic anhydride (T3P®) as a coupling reagent2.
Physical And Chemical Properties Analysis
3,4-Dichloro-L-phenylalanine is a solid at room temperature and should be stored at 2-8°C1. Its physical and chemical properties are similar to those of other phenylalanine derivatives7.
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial and Antioxidant Activities
- Field : Biochemistry and Microbiology
- Application : Phenylalanine derivatives have been synthesized and studied for their antimicrobial and antioxidant activities .
- Methods : The derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride as a coupling reagent . The products were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .
- Results : Some of the compounds showed activity against Microsporum gypsuem and Candida albicans, and a few showed antibacterial activities . Some compounds also showed good antioxidant activity for DPPH scavenging and ABTS assay methods .
-
Cell Adhesion Molecule
- Field : Cell Biology
- Application : 3,4-dihydroxy-L-phenylalanine (DOPA) is used as a cell adhesion molecule in serum-free cultures of anchorage-dependent mammalian cells .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Antimicrobial Activity
- Field : Biochemistry and Microbiology
- Application : Some esters of certain L-phenylalanine and substituted phenylalanine derivatives showed very good antimicrobial activity .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Antimalarial Activity
- Field : Biochemistry and Pharmacology
- Application : Some hydroxyethylpiperazine derivatives of phenylalanine showed the antimalarial activity towards Plasmodium falciparum . Short peptides of phenylalanine were also found to be antimalarial active .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Protein Kinase Inhibitors
- Field : Biochemistry and Pharmacology
- Application : Some of the 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives are potent protein kinase inhibitors .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Treatment of Parkinson’s Disease
- Field : Neurology and Pharmacology
- Application : 3,4-Dihydroxy-L-phenylalanine or L-DOPA, a natural isomer of the immediate precursor of dopamine that crosses the blood-brain barrier, is used for the treatment of Parkinson’s disease .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Metal Chelating Ligands
-
Anti-HIV Test
- Field : Virology and Pharmacology
- Application : Different α-amino-β-napthylamides of phenylalanine derivatives are the sensitive fluorogenic substrates for selective in vitro and in vivo assay on leukotriene A4 hydrolase activity . Cyclic amide derivatives of L-phenylalanine showed significant potential inhibition and toxicity profile for anti-HIV test .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Inflammatory Autoimmune Diseases
- Field : Immunology and Pharmacology
- Application : N-Tetrahydrofuroyl-L-phenylalanine and 1-[(3,5-dichlorophenyl)sulfonyl]pyrro-lidine-2-carboxamido-3-phenylpropanoic acid derivatives act as potent antigen-4 antagonists and studied for inflammatory autoimmune diseases .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Staining Melanocytes
-
Drosophila Model of Parkinson’s Disease
- Field : Neurology and Genetics
- Application : 3,4-Dihydroxy-L-phenylalanine or L-DOPA has been used to study its effects on a Drosophila model of Parkinson’s disease .
- Methods : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
3,4-Dichloro-L-phenylalanine may pose certain hazards. It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation89.
Zukünftige Richtungen
The future directions of 3,4-Dichloro-L-phenylalanine research are not well-documented. However, the ongoing research into phenylalanine and its derivatives suggests potential applications in various fields, including medicine and biochemistry10.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSJHVDTAAISV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967254 | |
| Record name | 3,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-L-phenylalanine | |
CAS RN |
52794-99-7 | |
| Record name | 3,4-Dichloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52794-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



